
Valerophenone, 3-(p-chlorophenyl)-4'-hydroxy-4-methyl-2-phenyl-, erythro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-4-methyl-2-phenyl-, erythro- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a valerophenone backbone substituted with p-chlorophenyl, hydroxy, methyl, and phenyl groups. Its intricate molecular arrangement makes it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-4-methyl-2-phenyl-, erythro- typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere . This reaction yields the desired compound with a moderate yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-4-methyl-2-phenyl-, erythro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the p-chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-4-methyl-2-phenyl-, erythro- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-4-methyl-2-phenyl-, erythro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chlorophenyl)-4-methyl-2-phenylvalerophenone
- 4’-Hydroxy-4-methyl-2-phenyl-3-(p-chlorophenyl)valerophenone
Uniqueness
Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-4-methyl-2-phenyl-, erythro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
31365-02-3 |
|---|---|
Formule moléculaire |
C24H23ClO2 |
Poids moléculaire |
378.9 g/mol |
Nom IUPAC |
(2R,3S)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-4-methyl-2-phenylpentan-1-one |
InChI |
InChI=1S/C24H23ClO2/c1-16(2)22(18-8-12-20(25)13-9-18)23(17-6-4-3-5-7-17)24(27)19-10-14-21(26)15-11-19/h3-16,22-23,26H,1-2H3/t22-,23+/m1/s1 |
Clé InChI |
XHNMDSMHESXHLQ-PKTZIBPZSA-N |
SMILES isomérique |
CC(C)[C@H](C1=CC=C(C=C1)Cl)[C@H](C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)O |
SMILES canonique |
CC(C)C(C1=CC=C(C=C1)Cl)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


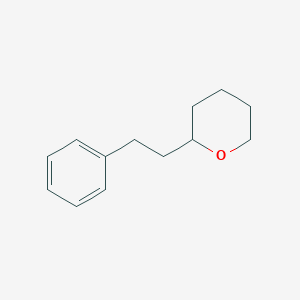
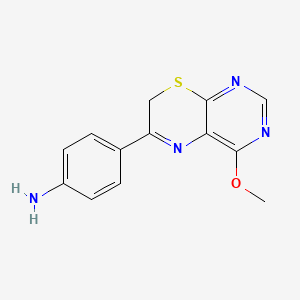
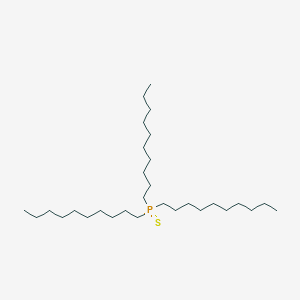
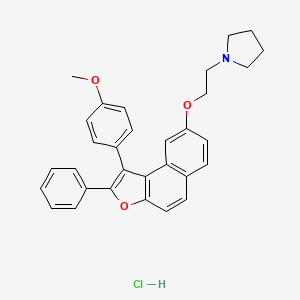


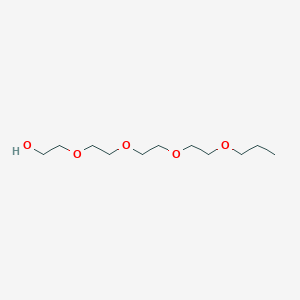
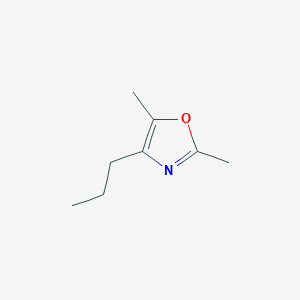
![3-[2-(2-Hydroxy-3,5-dinitrophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14697682.png)
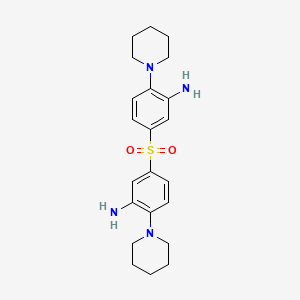
![[3-(ethoxycarbonylamino)phenyl] N-(4-iodophenyl)carbamate](/img/structure/B14697701.png)
![bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene](/img/structure/B14697706.png)
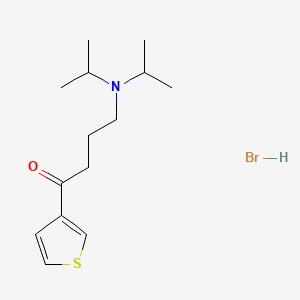
![Bicyclo[3.2.1]oct-6-en-8-one](/img/structure/B14697712.png)
